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Compound of Interest

Compound Name: 2-(p-Aminobenzamido)pyridine

Cat. No.: B1206422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-(p-aminobenzamido)pyridine, with the IUPAC name N-(pyridin-2-yl)-4-aminobenzamide.

This compound is of interest in medicinal chemistry and drug development due to its structural

motifs, which are common in biologically active molecules. This document outlines a reliable

synthetic protocol, detailed experimental procedures, and a thorough characterization profile.

All quantitative data are summarized in structured tables, and key processes are visualized

using diagrams to facilitate understanding and replication.

Synthesis of 2-(p-aminobenzamido)pyridine
A practical and widely applicable method for the synthesis of 2-(p-aminobenzamido)pyridine
involves a two-step process. The first step is the acylation of 2-aminopyridine with 4-

nitrobenzoyl chloride to form the intermediate, N-(pyridin-2-yl)-4-nitrobenzamide. The

subsequent step is the reduction of the nitro group to an amine using a suitable reducing agent,

such as tin(II) chloride or catalytic hydrogenation, to yield the final product.
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Step 1: Acylation

Step 2: Reduction
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Caption: Synthetic workflow for 2-(p-aminobenzamido)pyridine.

Experimental Protocols
Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide
(Intermediate)

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a

nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq.) in anhydrous dichloromethane

(DCM). Add pyridine (1.2 eq.) to the solution, which acts as a base to neutralize the HCl

byproduct.

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl

chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred solution of 2-
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aminopyridine over 20-30 minutes.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer

Chromatography (TLC).

Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated

sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium

sulfate.

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The

crude product can be purified by recrystallization from a suitable solvent system, such as

ethanol/water, to yield N-(pyridin-2-yl)-4-nitrobenzamide as a solid.

Synthesis of 2-(p-aminobenzamido)pyridine (Final
Product)

Reaction Setup: In a round-bottom flask, suspend the synthesized N-(pyridin-2-yl)-4-

nitrobenzamide (1.0 eq.) in ethanol.

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the

suspension.

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours, or

until TLC indicates the complete consumption of the starting material.

Work-up: Cool the reaction mixture to room temperature and carefully add a saturated

solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with

brine and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by column chromatography on silica gel to afford pure 2-(p-aminobenzamido)pyridine.

Characterization
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The structure and purity of the synthesized 2-(p-aminobenzamido)pyridine can be confirmed

by various spectroscopic methods and physical property measurements.

Physical Properties
Property Observed Value

Appearance Off-white to pale yellow solid

Melting Point
Not available; expected to be a crystalline solid

with a defined melting point.

Solubility
Soluble in polar organic solvents like DMSO and

methanol.

Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) in ppm for the hydrogen and

carbon atoms of 2-(p-aminobenzamido)pyridine.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Label
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Hₐ ~10.2-10.4 Singlet -

H₁ ~8.3-8.4 Doublet ~4.5-5.0

H₂ ~7.8-7.9 Triplet of d ~7.5-8.0, ~1.8

H₃ ~7.1-7.2 Doublet ~8.0-8.5

H₄ ~7.0-7.1 Triplet ~6.5-7.0

H₅ ~7.7-7.8 Doublet ~8.5-9.0

H₆ ~6.6-6.7 Doublet ~8.5-9.0

H₇ ~5.8-6.0 Singlet -

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
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Carbon Label Chemical Shift (δ, ppm)

C₁ ~152-153

C₂ ~138-139

C₃ ~114-115

C₄ ~119-120

C₅ ~148-149

C₆ ~165-166

C₇ ~122-123

C₈ ~130-131

C₉ ~113-114

C₁₀ ~152-153

compound H₁ H₂ H₃ H₄ H₅ H₆ Hₐ H₇

Click to download full resolution via product page

Caption: Structure of 2-(p-aminobenzamido)pyridine with proton labels.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3450 - 3300
N-H Stretch (asymmetric &

symmetric)
Primary Amine

3300 - 3250 N-H Stretch Secondary Amide

1660 - 1680 C=O Stretch (Amide I) Amide

1600 - 1580 N-H Bend Amine

1540 - 1560 N-H Bend (Amide II) Amide

1500 - 1400 C=C Aromatic Ring Stretch Aromatic Rings

1300 - 1200 C-N Stretch Amine, Amide

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula C₁₂H₁₁N₃O

Molecular Weight 213.24 g/mol

Expected [M+H]⁺ (m/z) 214.0975

Major Fragments (m/z)
120 (p-aminobenzoyl cation), 94 (2-

aminopyridine cation)

Conclusion
This technical guide provides a detailed and practical framework for the synthesis and

characterization of 2-(p-aminobenzamido)pyridine. The outlined two-step synthetic protocol is

robust and relies on well-established chemical transformations. The comprehensive

characterization data, including predicted NMR, IR, and MS values, serves as a valuable

reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug

development to confirm the successful synthesis and purity of this compound.
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To cite this document: BenchChem. [Synthesis and Characterization of 2-(p-
aminobenzamido)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1206422#synthesis-and-characterization-of-2-p-
aminobenzamido-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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